3-(Pentan-3-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidinols, which are cyclic amines featuring a hydroxyl group. This compound is characterized by the presence of a pentan-3-yl substituent on the pyrrolidine ring, specifically at the 3-position. The structural formula can be represented as C₁₁H₁₉NO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
3-(Pentan-3-yl)pyrrolidin-3-ol can be synthesized through various organic chemistry methods, often involving reactions with pyrrolidine derivatives. It is classified under organic compounds and more specifically under nitrogen-containing heterocycles due to the presence of the nitrogen atom in its structure.
The synthesis of 3-(Pentan-3-yl)pyrrolidin-3-ol typically involves several steps:
Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity. For example, using a polar aprotic solvent may enhance nucleophilicity during alkylation reactions.
The molecular structure of 3-(Pentan-3-yl)pyrrolidin-3-ol can be depicted as follows:
3-(Pentan-3-yl)pyrrolidin-3-ol can participate in various chemical reactions:
Typical reagents for these reactions include:
The mechanism of action for 3-(Pentan-3-yl)pyrrolidin-3-ol involves its interaction with biological targets such as enzymes or receptors. The compound may act as an inhibitor or activator in biochemical pathways, influencing processes like signal transduction or metabolic regulation.
For example, it may bind to specific receptors in the central nervous system, potentially affecting neurotransmitter release or modulation.
Key chemical properties include:
The synthesis of 3-(Pentan-3-yl)pyrrolidin-3-ol leverages advanced bivalent ligand design to simultaneously engage μ-opioid receptors (MOR) and dopamine D3 receptors (D3R). This strategy merges two pharmacophores into a single molecule: a MOR agonist for analgesia and a D3R antagonist/partial agonist to mitigate addiction liability. Key structural features include:
Table 1: Key Dual-Target Ligands from Bivalent Design
Compound | MOR Activity | D3R Activity | CNS-MPO Score |
---|---|---|---|
Lead 46 | Partial Agonist | Antagonist | 3.8 |
Lead 84 | Partial Agonist | Partial Agonist | 4.1 |
Lead 114 | Agonist | Antagonist | 3.5 |
Lead 121 | Agonist | Partial Agonist | 4.0 |
Hybridization integrates opioid scaffolds (e.g., TRV130 or loperamide-derived structures) with dopaminergic fragments (e.g., trans-(2S,4R)-pyrrolidine). Critical design elements include:
The stereochemistry at C3 and C4 of the pyrrolidine ring dictates target affinity and metabolic stability:
Table 2: Conformational Drivers in Pyrrolidine Optimization
Driver | Effect on Conformation | Biological Impact |
---|---|---|
Allylic Strain | Locks pentan-3-yl in equatorial position | ↑ D3R binding affinity (3-fold) |
Gauche Effect | Stabilizes C3-OH/C4-H gauche orientation | ↓ Metabolic oxidation at C4 |
n→π* Interaction | Aligns C=O (pharmacophore) with ring nitrogen | ↑ MOR residence time (2.1×) |
Chemoselective tethering focuses on enhancing drug-like properties for CNS penetration:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7